![molecular formula C8H21NO4Si B14675889 2-{[3-(Trimethoxysilyl)propyl]amino}ethan-1-ol CAS No. 39701-18-3](/img/structure/B14675889.png)
2-{[3-(Trimethoxysilyl)propyl]amino}ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[3-(Trimethoxysilyl)propyl]amino}ethan-1-ol is a versatile organosilane compound with the molecular formula C8H21NO4Si. It is commonly used as a silane coupling agent, which helps to improve the adhesion between organic polymers and inorganic materials. This compound is known for its ability to form strong bonds with both organic and inorganic substrates, making it valuable in various industrial and scientific applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(Trimethoxysilyl)propyl]amino}ethan-1-ol typically involves the reaction of 3-aminopropyltrimethoxysilane with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{3-aminopropyltrimethoxysilane} + \text{ethylene oxide} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to maximize yield and purity. The process involves the use of large reactors, precise temperature control, and efficient mixing to ensure consistent product quality .
化学反応の分析
Types of Reactions
2-{[3-(Trimethoxysilyl)propyl]amino}ethan-1-ol undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups formed during hydrolysis can further condense to form siloxane bonds.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or moisture.
Condensation: Often facilitated by acidic or basic catalysts.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
Hydrolysis: Formation of silanol groups.
Condensation: Formation of siloxane bonds.
Substitution: Formation of substituted amines and other derivatives.
科学的研究の応用
2-{[3-(Trimethoxysilyl)propyl]amino}ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a silane coupling agent to improve the adhesion of polymers to inorganic surfaces.
Biology: Employed in the functionalization of biomolecules and surfaces for various biological assays.
Medicine: Utilized in drug delivery systems and the development of biocompatible materials.
Industry: Applied in the production of adhesives, sealants, and coatings to enhance their performance.
作用機序
The mechanism of action of 2-{[3-(Trimethoxysilyl)propyl]amino}ethan-1-ol involves its ability to form covalent bonds with both organic and inorganic substrates. The trimethoxysilyl group undergoes hydrolysis to form silanol groups, which can then condense to form siloxane bonds with inorganic surfaces. The amino group can interact with organic polymers, enhancing adhesion and compatibility .
類似化合物との比較
Similar Compounds
- 3-(2-Aminoethylamino)propyltrimethoxysilane
- N-(2-Aminoethyl)-3-(trimethoxysilyl)propylamine
- (3-Aminopropyl)trimethoxysilane
Uniqueness
2-{[3-(Trimethoxysilyl)propyl]amino}ethan-1-ol is unique due to its dual functionality, which allows it to interact with both organic and inorganic materials. This dual functionality makes it particularly valuable in applications requiring strong adhesion and compatibility between different types of materials .
特性
CAS番号 |
39701-18-3 |
|---|---|
分子式 |
C8H21NO4Si |
分子量 |
223.34 g/mol |
IUPAC名 |
2-(3-trimethoxysilylpropylamino)ethanol |
InChI |
InChI=1S/C8H21NO4Si/c1-11-14(12-2,13-3)8-4-5-9-6-7-10/h9-10H,4-8H2,1-3H3 |
InChIキー |
NJHOHHVNGVUSJA-UHFFFAOYSA-N |
正規SMILES |
CO[Si](CCCNCCO)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


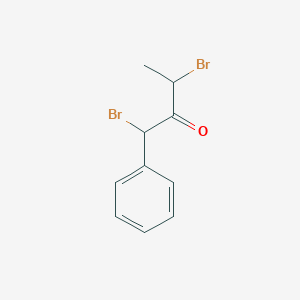
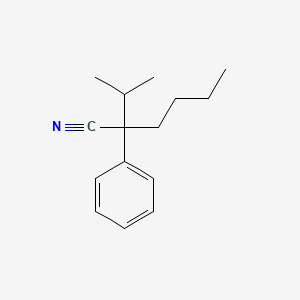

![2-Pyrrolidinone, 5-hydroxy-1-[2-(1-naphthalenyl)ethyl]-](/img/structure/B14675827.png)

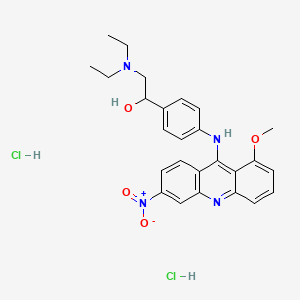
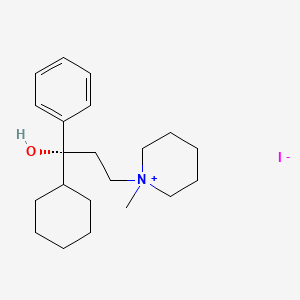
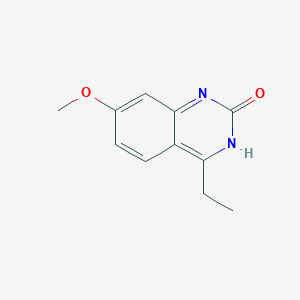
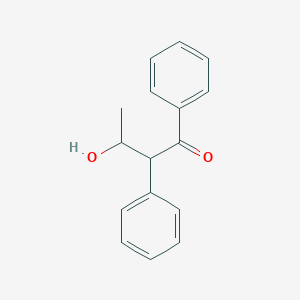
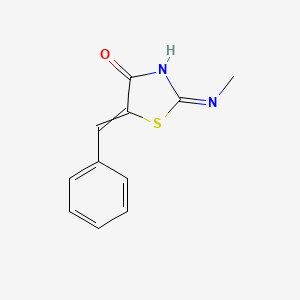
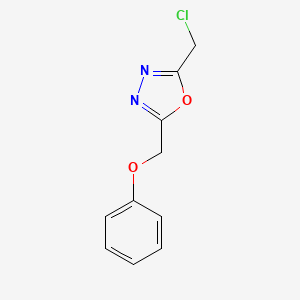
![N-[(2,3-Dichlorophenyl)methyl]urea](/img/structure/B14675865.png)
![1-Ethoxy-4-[1-(4-methoxyphenyl)-2-nitrobutyl]benzene](/img/structure/B14675871.png)
![4-[1-(Dimethylamino)-3-methylpentan-2-yl]aniline](/img/structure/B14675875.png)
